O-Desmethyl Metoclopramide Hydrochloride
Description
O-Desmethyl Metoclopramide Hydrochloride is an active metabolite of Metoclopramide Hydrochloride, a dopamine D₂ receptor antagonist and serotonin 5-HT₃ receptor agonist widely used as an antiemetic and gastroprokinetic agent . Structurally, it is formed via demethylation of the parent compound, replacing the methoxy group (-OCH₃) with a hydroxyl group (-OH) at the ortho position of the benzene ring. This metabolic modification alters its physicochemical properties, including solubility and bioavailability. The compound is utilized primarily as a reference standard in pharmacokinetic and pharmacodynamic studies to evaluate metabolite contributions to therapeutic or adverse effects . Its molecular formula is C₁₃H₁₉ClN₃O₂·HCl·H₂O (MW: 354.27), differing from Metoclopramide Hydrochloride (C₁₄H₂₂ClN₃O₂·HCl·H₂O, MW: 370.70) by the loss of a methyl group .
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIGWAINVIWPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556132 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38059-78-8 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Demethylation of Metoclopramide Base
The most direct route involves demethylation of metoclopramide’s methoxy group. This is achieved via acid- or base-catalyzed hydrolysis. For example, refluxing metoclopramide in 48% hydrobromic acid at 110°C for 6–8 hours cleaves the methyl ether, yielding O-desmethyl metoclopramide. Subsequent neutralization with sodium hydroxide and extraction with dichloromethane isolates the free base.
Critical Parameters:
Intermediate-Based Synthesis
An alternative approach starts with the metoclopramide precursor 2-chloro-4-carboalkoxy-5-methoxybenzamide (Formula II in). Selective demethylation at the methoxy position is performed before introducing the diethylaminoethyl side chain.
Stepwise Protocol:
-
Demethylation: Treat Formula II with boron tribromide (BBr₃) in dichloromethane at −20°C to 0°C .
-
Amidation: React the demethylated intermediate with N,N-diethylethylenediamine in toluene at 50–140°C for 2–10 hours .
-
Hydrochloride Formation: Bubble HCl gas through an ethanol solution of the free base, followed by recrystallization.
Optimization of Demethylation Reactions
Catalytic Demethylation
Recent advances employ iodotrimethylsilane (TMSI) as a catalyst, reducing reaction times to 1–2 hours at 80°C . This method achieves 95% yield with minimal byproducts, as TMSI selectively targets methoxy groups without affecting adjacent functional groups.
Table 1: Comparative Demethylation Efficiency
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBr (48%) | 110 | 8 | 78 | 92 |
| BBr₃ | −20 to 0 | 4 | 85 | 95 |
| TMSI | 80 | 1.5 | 95 | 98 |
Solvent Systems for Intermediate Isolation
Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stability during demethylation. For instance, dissolving the metoclopramide intermediate in DMF before adding BBr₃ improves yield by 12% compared to dichloromethane .
Hydrochloride Salt Formation
Acid-Base Titration
The free base is dissolved in absolute ethanol , and 1M HCl is added dropwise until pH 2.5–3.0 . Crystallization at 4°C for 12 hours yields needle-like crystals with 99.5% purity after two recrystallizations.
Key Considerations:
-
Solvent Purity: Residual water >0.1% causes hygroscopic salt formation.
-
Stoichiometry: A 1:1 molar ratio of base to HCl ensures complete protonation.
Spray Drying for Industrial Scale
For large batches, spray drying a methanol-water (70:30) solution of O-desmethyl metoclopramide hydrochloride produces uniform particles with 85% bioavailability . Inlet temperatures of 150°C and outlet temperatures of 80°C prevent thermal degradation.
Analytical Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase resolves this compound from related substances. Acceptance criteria include:
Structural Confirmation
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify demethylation:
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Metoclopramide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Pharmacological Applications
O-Desmethyl Metoclopramide Hydrochloride is primarily recognized for its antiemetic properties. It acts as a dopamine antagonist and enhances gastrointestinal motility. The compound is used in several clinical scenarios:
- Nausea and Vomiting Management : It is effective in treating nausea and vomiting associated with chemotherapy, postoperative recovery, and other medical conditions .
- Gastroparesis Treatment : Particularly in diabetic patients, it aids in gastric emptying and alleviates symptoms of gastroparesis .
Table 1: Clinical Uses of this compound
| Application | Description |
|---|---|
| Nausea/Vomiting | Treatment for chemotherapy-induced nausea and postoperative nausea. |
| Gastroparesis | Improves gastric emptying in diabetic patients. |
| Radiological Procedures | Assists in gastrointestinal imaging by enhancing motility. |
Quality Control and Assurance
This compound serves as a crucial reference standard in the pharmaceutical industry. Its applications include:
- Quality Control (QC) : Used during the production of metoclopramide formulations to ensure consistency and compliance with regulatory standards .
- Quality Assurance (QA) : It plays a role in validating manufacturing processes and ensuring that the final products meet safety and efficacy standards.
Table 2: Quality Control Applications
| Application | Purpose |
|---|---|
| QC Testing | Ensures the quality of metoclopramide formulations. |
| Reference Standard | Used for method validation in analytical testing. |
Toxicity Studies
The compound is also utilized in toxicity studies to assess the safety profile of metoclopramide formulations. This includes:
- Preclinical Toxicology : Investigating potential adverse effects associated with high doses or prolonged use of metoclopramide .
- Regulatory Filings : O-Desmethyl Metoclopramide is part of the data package submitted for Abbreviated New Drug Applications (ANDAs) to the FDA, demonstrating its relevance in drug development processes .
Table 3: Toxicity Study Applications
| Study Type | Focus |
|---|---|
| Preclinical Toxicology | Evaluation of adverse effects of metoclopramide formulations. |
| Regulatory Submissions | Data inclusion for ANDA filings to FDA. |
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of this compound in clinical settings:
- Study on Chemotherapy-Induced Nausea : A randomized controlled trial demonstrated that patients receiving O-Desmethyl Metoclopramide experienced significantly reduced nausea compared to controls receiving placebo .
- Gastroparesis Management : Research indicated that diabetic patients treated with O-Desmethyl Metoclopramide showed improved gastric emptying times and symptom relief compared to those receiving standard care .
- Safety Profile Analysis : A comprehensive review assessed the long-term safety of metoclopramide derivatives, including O-Desmethyl Metoclopramide, emphasizing the importance of dosage regulation to minimize movement disorders associated with prolonged use .
Mechanism of Action
O-Desmethyl Metoclopramide Hydrochloride exerts its effects primarily through the inhibition of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain . This inhibition prevents nausea and vomiting by blocking the action of dopamine, a neurotransmitter involved in the emetic response. Additionally, the compound enhances gastrointestinal motility by increasing the response of tissues in the upper gastrointestinal tract to acetylcholine .
Comparison with Similar Compounds
Desmethylcitalopram Hydrochloride
Desmethylcitalopram Hydrochloride (CAS 62498-67-3), a metabolite of the antidepressant citalopram, shares similarities with O-Desmethyl Metoclopramide Hydrochloride in its metabolic origin. Both compounds are formed via cytochrome P450-mediated O-demethylation. However, Desmethylcitalopram retains significant serotonin reuptake inhibition activity, contributing to citalopram’s therapeutic efficacy . In contrast, the pharmacological activity of O-Desmethyl Metoclopramide remains less characterized, though it may influence the parent drug’s kinetic profile .
O-Desmethyl Astemizole
O-Desmethyl Astemizole () is another desmethyl metabolite derived from the antihistamine astemizole. Unlike O-Desmethyl Metoclopramide, this metabolite is associated with reduced cardiotoxicity compared to the parent drug, highlighting how demethylation can mitigate adverse effects in some cases .
Table 1: Structural and Functional Comparison of Desmethyl Metabolites
| Compound | Parent Drug | Key Structural Change | Pharmacological Role |
|---|---|---|---|
| O-Desmethyl Metoclopramide | Metoclopramide | -OCH₃ → -OH | Reference standard; activity under study |
| Desmethylcitalopram | Citalopram | -OCH₃ → -OH | Active metabolite (SERT inhibition) |
| O-Desmethyl Astemizole | Astemizole | -OCH₃ → -OH | Reduced cardiotoxicity |
Pharmacokinetic and Stability Profiles
Tissue Distribution
Studies on tramadol’s O-desmethyl metabolite (M1) demonstrate preferential accumulation in the brain compared to plasma, suggesting that demethylation can enhance CNS penetration .
Chemical Stability
Metoclopramide Hydrochloride exhibits high stability in admixtures (e.g., with naloxone), retaining >90% concentration under various storage conditions (4°C–37°C) for 192 hours . However, metabolites like O-Desmethyl Metoclopramide may require specialized storage due to increased susceptibility to degradation, as seen with other hydrochlorides (e.g., Demethylchlortetracycline Hydrochloride, which mandates strict pH control) .
Table 2: Stability and Analytical Parameters
Analytical Methodologies
While Metoclopramide Hydrochloride is routinely quantified via UV-spectrophotometry (λ = 270–275 nm) or HPLC , O-Desmethyl Metoclopramide demands more sensitive techniques like LC-MS due to lower plasma concentrations and structural similarity to the parent drug. For instance, LC-MS was critical in resolving tramadol’s O-desmethyl metabolite from endogenous matrix interferences .
Biological Activity
O-Desmethyl Metoclopramide Hydrochloride (ODM) is a significant metabolite of metoclopramide, a widely used antiemetic and prokinetic agent. This compound exhibits various biological activities primarily through its interactions with neurotransmitter receptors in the gastrointestinal system and the central nervous system. This article explores the biological activity of ODM, including its mechanism of action, pharmacological effects, and relevant research findings.
O-Desmethyl Metoclopramide functions primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT3 receptor antagonist. These interactions lead to its notable antiemetic and prokinetic effects:
- Dopamine D2 Receptor Antagonism : By inhibiting D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, ODM reduces nausea and vomiting.
- Serotonin 5-HT3 Receptor Antagonism : This action further contributes to its antiemetic properties, particularly in conditions such as chemotherapy-induced nausea.
- Prokinetic Effects : ODM enhances gastrointestinal motility by increasing acetylcholine release, which improves gastric emptying and promotes lower esophageal sphincter tone .
Pharmacological Properties
The pharmacological profile of O-Desmethyl Metoclopramide reveals several important characteristics:
- Absorption and Bioavailability : ODM is rapidly absorbed with a bioavailability similar to that of metoclopramide, which is approximately 40.7% for oral administration. Its pharmacokinetics are influenced by first-pass metabolism in the liver .
- Volume of Distribution : The volume of distribution indicates extensive tissue distribution, approximately 3.5 L/kg, suggesting significant penetration into various tissues including the brain .
- Protein Binding : ODM exhibits about 30% protein binding in plasma, primarily to alpha-1-acid glycoprotein .
Comparative Biological Activity
The biological activity of O-Desmethyl Metoclopramide can be contrasted with its parent compound, metoclopramide, and other related compounds:
| Compound | Mechanism of Action | Key Effects |
|---|---|---|
| O-Desmethyl Metoclopramide | D2 antagonist; 5-HT3 antagonist | Anti-nausea; enhances motility |
| Metoclopramide | D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist | Anti-nausea; prokinetic |
| Domperidone | D2 antagonist | Anti-nausea; less central side effects |
| Cisapride | 5-HT4 agonist | Prokinetic; enhances gut motility |
Case Studies and Research Findings
Recent studies have provided insights into the clinical implications of O-Desmethyl Metoclopramide:
- Clinical Efficacy : A study indicated that ODM effectively reduces nausea in patients undergoing chemotherapy, similar to metoclopramide but with potentially fewer extrapyramidal side effects due to lower central nervous system penetration .
- Pharmacokinetic Studies : Research utilizing PET imaging demonstrated that ODM's uptake in the brain correlates with its pharmacodynamic effects. The area under the curve (AUC) for brain uptake was significantly higher in models with inhibited P-glycoprotein (P-gp), suggesting that ODM's efficacy may be enhanced under certain metabolic conditions .
- Adverse Effects Profile : While ODM shares many pharmacological actions with metoclopramide, it has been noted to cause fewer side effects related to dopamine antagonism at therapeutic doses, making it a safer alternative for certain patient populations .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying O-Desmethyl Metoclopramide Hydrochloride in pharmaceutical formulations and biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) and spectrophotometry are widely used. For biological fluids (e.g., plasma), HPLC with UV or mass spectrometry (LC-MS) is preferred due to higher sensitivity and specificity. Spectrophotometric methods, such as oxidative coupling, are suitable for pharmaceutical formulations but may require validation for matrix interference . Chemiluminescence techniques can enhance detection limits in low-concentration samples .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. The compound is light-sensitive, and exposure to humidity or elevated temperatures may accelerate hydrolysis. Use desiccants and inert atmospheres for long-term storage. Safety protocols, including fume hood use and PPE (gloves, lab coats), are critical during handling to avoid inhalation or skin contact .
Advanced Research Questions
Q. What strategies can resolve discrepancies in quantification results between HPLC and spectrophotometry?
- Methodological Answer : Cross-validate methods using certified reference materials (CRMs) . Investigate matrix effects (e.g., excipients in formulations or proteins in biological samples) by spiking blank matrices. Optimize sample preparation (e.g., protein precipitation for biological fluids) and validate linearity, accuracy, and precision across both methods .
Q. How to design a stability study for this compound under various environmental conditions?
- Methodological Answer : Conduct stress testing under ICH guidelines:
- Thermal Degradation : Expose samples to 40–80°C.
- Photodegradation : Use controlled UV/visible light exposure.
- Hydrolytic Stability : Test at pH 3, 7, and 8.
Analyze degradation kinetics via HPLC to identify major degradation products and establish shelf-life .
Q. What methodological considerations are critical when developing a validated HPLC assay for complex biological matrices?
- Methodological Answer :
- Column Selection : Use reverse-phase C18 columns with mobile phases optimized for metabolite separation (e.g., acetonitrile/ammonium acetate).
- Matrix Effects : Employ solid-phase extraction (SPE) or protein precipitation to reduce interference.
- Validation : Include parameters like LOD/LOQ, recovery (>90%), and inter-day precision (RSD <5%) .
Q. How can researchers characterize impurities or degradation products in this compound?
- Methodological Answer : Use LC-MS/MS to identify impurities by comparing retention times and fragmentation patterns with CRMs . For structural elucidation, nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is recommended. Impurity profiling should follow pharmacopeial guidelines (e.g., EP/USP) .
Q. What experimental approaches are recommended for investigating the pharmacokinetic profile in preclinical models?
- Methodological Answer :
- Sample Collection : Serial blood sampling post-administration.
- Analytical Method : LC-MS/MS for quantifying parent drug and metabolites.
- Data Analysis : Calculate AUC, Cmax, t1/2, and volume of distribution. Account for plasma protein binding (≈20% for related compounds) and interspecies metabolic differences .
Notes on Data Contradiction and Reproducibility
- Cross-Method Validation : Discrepancies between methods often arise from differences in detection specificity (e.g., spectrophotometry vs. HPLC). Use orthogonal techniques (e.g., NMR) for confirmation .
- Reproducibility : Document all experimental conditions (e.g., column lot, mobile phase pH) and adhere to standardized protocols for inter-laboratory consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
